REACTION_CXSMILES
|
[BH4-].[Na+].[O:3]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](O)=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.B(F)(F)F.CCOCC>[Hg]>[O:3]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[CH2:13][OH:14])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
40.6 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 12 hours at 20°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-milliliter, 4-necked glass reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar, pressure-equalizing addition funnel
|
Type
|
TEMPERATURE
|
Details
|
thermometer, and reflux condenser
|
Type
|
CUSTOM
|
Details
|
flushed 10 minutes with dry nitrogen
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was cooled in an external ice/water bath as 0.2 liter of tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature of 0°-10°C
|
Type
|
WAIT
|
Details
|
followed by 2 hours at 40°C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CO)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |